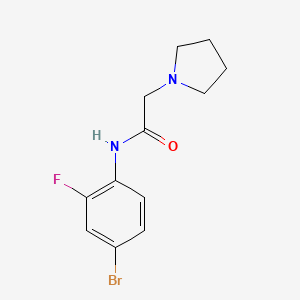
N-(4-bromo-2-fluorophenyl)-2-(pyrrolidin-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-2-fluorophenyl)-2-(pyrrolidin-1-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a bromine and fluorine-substituted phenyl ring attached to an acetamide group, which is further connected to a pyrrolidine ring. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-fluorophenyl)-2-(pyrrolidin-1-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2-fluoroaniline and 2-chloroacetyl chloride.
Formation of Intermediate: The 4-bromo-2-fluoroaniline reacts with 2-chloroacetyl chloride in the presence of a base such as triethylamine to form an intermediate 2-(4-bromo-2-fluorophenyl)acetamide.
Cyclization: The intermediate is then reacted with pyrrolidine under reflux conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale batch reactions using similar synthetic routes but optimized for yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-bromo-2-fluorophenyl)-2-(pyrrolidin-1-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, potentially altering the functional groups attached to the phenyl ring or the acetamide moiety.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) for nucleophilic substitution.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction.
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted derivatives, while hydrolysis would yield the corresponding carboxylic acid and amine.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-(4-bromo-2-fluorophenyl)-2-(pyrrolidin-1-yl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-chloro-2-fluorophenyl)-2-(pyrrolidin-1-yl)acetamide
- N-(4-bromo-2-chlorophenyl)-2-(pyrrolidin-1-yl)acetamide
- N-(4-bromo-2-fluorophenyl)-2-(morpholin-1-yl)acetamide
Uniqueness
N-(4-bromo-2-fluorophenyl)-2-(pyrrolidin-1-yl)acetamide is unique due to its specific substitution pattern on the phenyl ring and the presence of the pyrrolidine ring. These structural features may confer distinct biological activities and chemical reactivity compared to similar compounds.
Propriétés
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-pyrrolidin-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrFN2O/c13-9-3-4-11(10(14)7-9)15-12(17)8-16-5-1-2-6-16/h3-4,7H,1-2,5-6,8H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAZOEUJYJNQEPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(=O)NC2=C(C=C(C=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-cyclopropyl-4-[(N-methylsulfonylanilino)methyl]benzamide](/img/structure/B5773352.png)
![dimethyl 5-[(cyclobutylcarbonyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5773358.png)
![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B5773360.png)
![N-[(E)-3-amino-3-oxo-1-phenylprop-1-en-2-yl]-5-bromofuran-2-carboxamide](/img/structure/B5773362.png)
![N'-[(E)-(5,6-DIHYDRO-2H-PYRAN-3-YL)METHYLIDENE]-4-FLUOROBENZOHYDRAZIDE](/img/structure/B5773369.png)
![2-METHYL-N-[5-(PROPYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]PROPANAMIDE](/img/structure/B5773377.png)
![1-(4-methylbenzyl)-4-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5773385.png)

![6-CHLORO-7-[(2,6-DIFLUOROPHENYL)METHOXY]-4-METHYL-2H-CHROMEN-2-ONE](/img/structure/B5773400.png)
![2-[3-(ACETYLOXY)PHENYL]-4-OXO-4H-3,1-BENZOXAZIN-6-YL ACETATE](/img/structure/B5773410.png)

![2-chloro-N-[4-(5-chloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylphenyl]benzamide](/img/structure/B5773434.png)

![N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]propanamide](/img/structure/B5773457.png)
